4-Propoxyphenyl 4-(2-methylpropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxyphenyl 4-(2-methylpropyl)benzoate is an organic compound with the molecular formula C20H24O3 It is a derivative of benzoate, characterized by the presence of a propoxy group and a 2-methylpropyl group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 4-(2-methylpropyl)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group onto the benzene ring, which is then reduced to the desired alkyl group using the Clemmensen reduction. The reaction conditions for these steps include the use of catalysts such as aluminum chloride for the acylation and zinc amalgam in hydrochloric acid for the reduction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Propoxyphenyl 4-(2-methylpropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Propoxyphenyl 4-(2-methylpropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propoxyphenyl 4-(2-methylpropyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Propoxyphenyl benzoate
- 4-(2-Methylpropyl)benzoate
- 4-Propoxyphenyl 4-methylbenzoate
Uniqueness
4-Propoxyphenyl 4-(2-methylpropyl)benzoate is unique due to the presence of both the propoxy and 2-methylpropyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62716-74-9 |
---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-propoxyphenyl) 4-(2-methylpropyl)benzoate |
InChI |
InChI=1S/C20H24O3/c1-4-13-22-18-9-11-19(12-10-18)23-20(21)17-7-5-16(6-8-17)14-15(2)3/h5-12,15H,4,13-14H2,1-3H3 |
InChI Key |
GSGCLNZJKQUECB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.